Product packaging for Iodocyclopentane(Cat. No.:CAS No. 1556-18-9)

Iodocyclopentane

Cat. No.: B073287
CAS No.: 1556-18-9
M. Wt: 196.03 g/mol
InChI Key: PCEBAZIVZVIQEO-UHFFFAOYSA-N
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Description

Iodocyclopentane is a valuable alkyl halide reagent extensively employed in organic synthesis and medicinal chemistry research. Its primary utility stems from its function as a versatile alkylating agent and a key building block for introducing the cyclopentyl group into more complex molecular architectures. The iodine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions (SN1 and SN2 pathways) to form new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. This reactivity makes this compound indispensable for synthesizing cyclopentyl-substituted analogs in drug discovery programs, where the cyclopentyl moiety is often used to modulate the physicochemical properties, potency, and metabolic stability of lead compounds. Furthermore, it finds application in materials science for the preparation of functionalized polymers and as a precursor in transition-metal-catalyzed cross-coupling reactions, such as Kumada or Negishi couplings, to construct complex organic molecules. Researchers value this compound for its well-defined reactivity profile, which enables precise synthetic transformations in the development of novel pharmaceuticals, agrochemicals, and specialty chemicals. Proper handling in a controlled environment is recommended due to its sensitivity to light and potential moisture. This product is intended for laboratory research purposes under the supervision of a qualified chemist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9I B073287 Iodocyclopentane CAS No. 1556-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

iodocyclopentane
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InChI

InChI=1S/C5H9I/c6-5-3-1-2-4-5/h5H,1-4H2
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InChI Key

PCEBAZIVZVIQEO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9I
Source PubChem
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DSSTOX Substance ID

DTXSID2061775
Record name Cyclopentane, iodo-
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Molecular Weight

196.03 g/mol
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CAS No.

1556-18-9
Record name Iodocyclopentane
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Synthetic Methodologies and Reaction Pathways of Iodocyclopentane

Advanced Synthetic Routes to Iodocyclopentane

The synthesis of this compound can be achieved through several pathways, each with its own mechanistic intricacies. These methods range from direct halogenation to substitution and exchange reactions.

Direct Halogenation Techniques and Mechanistic Nuances

Direct iodination of cyclopentane (B165970) presents a unique set of challenges compared to chlorination or bromination. The reaction of alkanes with iodine is often reversible, and the hydrogen iodide (HI) produced can act as a reducing agent, converting the alkyl iodide back to the alkane. quora.com To drive the reaction forward, it is often necessary to carry out the iodination in the presence of an oxidizing agent, such as nitric acid or iodic acid, which removes the HI as it is formed. quora.com

The mechanism of direct halogenation typically proceeds through a free-radical chain reaction initiated by heat or light. libretexts.orgpearson.comyoutube.com However, the direct iodination of alkanes like cyclopentane is generally an unfavorable process. pearson.com

Electrophilic Substitution with Lewis Acid Catalysis

Electrophilic substitution provides another route to this compound. This method involves the use of iodine in conjunction with a Lewis acid catalyst. smolecule.com The Lewis acid polarizes the iodine molecule, increasing its electrophilicity and facilitating the attack on the C-H bond of cyclopentane. While effective for aromatic compounds, direct electrophilic iodination of alkanes is less common.

Radical Halogenation Processes and Initiator Selection

Radical halogenation is a common method for the functionalization of alkanes. youtube.com The process involves three key steps: initiation, propagation, and termination. pearson.commasterorganicchemistry.com

Initiation: The reaction is started by a radical initiator, which homolytically cleaves to form radicals. Common initiators include peroxides and azobisisobutyronitrile (AIBN), which can be activated by heat or light. pearson.comthecarbondr.com

Propagation: A halogen radical abstracts a hydrogen atom from cyclopentane to form a cyclopentyl radical and a molecule of hydrogen halide. The cyclopentyl radical then reacts with a halogen molecule to produce this compound and a new halogen radical, which continues the chain reaction. pearson.com

Termination: The reaction ceases when two radicals combine. pearson.com

The reactivity of halogens in these reactions decreases down the group: F₂ > Cl₂ > Br₂ > I₂. libretexts.org Iodine is generally unreactive in radical substitutions, making direct iodination challenging. libretexts.org However, reagents like tetraiodomethane (CI₄) in the presence of a radical initiator like hydrogen peroxide can be used as an iodine source. pearson.com N-Iodosuccinimide (NIS) is another reagent that can be used for the iodination of alkanes. askfilo.com

Nucleophilic Substitution of Cyclopentanol (B49286) Derivatives

A highly effective method for synthesizing this compound is through the nucleophilic substitution of cyclopentanol derivatives. A common precursor is cyclopentyl tosylate, which can be prepared from cyclopentanol and p-toluenesulfonyl chloride. The tosylate group is an excellent leaving group, facilitating nucleophilic attack by an iodide ion. smolecule.com This reaction, typically carried out with sodium iodide in a polar aprotic solvent like acetone, proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry.

The reaction of cyclopentanol itself with hydroiodic acid can also yield this compound, but this method can be slower and may require more forcing conditions. libretexts.org

Finkelstein Reaction and Related Halogen Exchange Methodologies

The Finkelstein reaction is a classic halogen exchange method that can be employed to synthesize this compound. This equilibrium process involves treating another cyclopentyl halide, such as bromocyclopentane (B41573) or chlorocyclopentane, with a solution of sodium iodide in acetone. The less soluble sodium bromide or sodium chloride precipitates out of the acetone, driving the reaction towards the formation of this compound according to Le Chatelier's principle.

Spectroscopic Characterization of this compound and Reaction Intermediates

The structure and purity of this compound and its reaction intermediates are confirmed using various spectroscopic techniques.

Technique Description Key Findings for this compound
¹H NMR Spectroscopy Provides information about the hydrogen atoms in a molecule.The ¹H NMR spectrum of this compound shows characteristic signals for the protons on the cyclopentane ring. nih.gov
¹³C NMR Spectroscopy Provides information about the carbon skeleton of a molecule.The ¹³C NMR spectrum of this compound displays distinct peaks corresponding to the different carbon environments in the ring. nih.govspectrabase.com
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule.The IR spectrum of this compound exhibits characteristic C-H stretching and bending vibrations of the cyclopentane ring. The C-I stretching frequency is also observed. nih.govnist.gov
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of a molecule.The mass spectrum of this compound shows the molecular ion peak and characteristic fragmentation patterns, including the loss of an iodine atom. nih.govnist.gov

These spectroscopic methods are crucial for confirming the successful synthesis of this compound and for identifying any intermediates or byproducts formed during the reaction.

Spectroscopic and Analytical Characterization of this compound

The structural elucidation and detailed analysis of this compound, a key halogenated cycloalkane, rely on a suite of advanced spectroscopic techniques. These methods provide unambiguous confirmation of its covalent structure, offer insights into its conformational dynamics, and allow for precise assessment of its purity. The primary analytical techniques employed for these purposes are Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry.

2 Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is particularly powerful for investigating the conformational isomers of this compound. Due to the puckering of the five-membered ring, this compound exists as an equilibrium mixture of two primary conformers: axial and equatorial, where the iodine substituent occupies either an axial or equatorial position relative to the mean plane of the ring. fishersci.canih.gov

Resonance Raman spectroscopy has been extensively used to study these conformers. uni.lucenmed.com Experiments show that in the liquid phase or in solution, both axial and equatorial forms are present. nih.govwikipedia.org The vibrational modes, particularly the carbon-iodine (C-I) stretching and the C-C-C bending modes, are sensitive to the conformation. fishersci.ca The axial conformer exhibits a C-I stretching frequency at a different wavenumber compared to the equatorial conformer, allowing for their distinct identification and analysis. wikipedia.org This difference in vibrational frequency is attributed to the different steric environments and electronic interactions in each conformation.

Table 2: Key Raman Vibrational Frequencies for this compound Conformers

Vibrational Mode Axial Conformer (cm⁻¹) Equatorial Conformer (cm⁻¹)
C–I stretch (ν₂₀) 286 249
cCc bend (ν₁₉) 481 430
C–I stretch (ν₁₈) 672 693
Ring deformation (ν₁₃) 1034 1026
α-CH bend (ν₁₂) 1094 1110

Source: Data compiled from resonance Raman studies. fishersci.cawikipedia.org

These spectroscopic studies reveal that the photodissociation dynamics of the C-I bond are noticeably different for each conformer, indicating that the chemical reactivity is conformation-dependent. uni.lucenmed.com

3 Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. In electron ionization (EI) mass spectrometry, this compound is ionized to produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (196.03 g/mol ). nih.govfishersci.co.uk

The mass spectrum of this compound is characterized by the molecular ion peak at an m/z of approximately 196. The most significant fragmentation pathway involves the homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This process results in the loss of an iodine radical (I•, mass ≈ 127) and the formation of a highly abundant cyclopentyl cation ([C₅H₉]⁺) at m/z 69. This peak is often the base peak or one of the most intense peaks in the spectrum. Further fragmentation of the cyclopentyl cation leads to the loss of neutral molecules like ethene (C₂H₄), resulting in smaller fragment ions observed at lower m/z values. The fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound and assessing its purity by detecting ions from potential contaminants.

Table 3: Principal Mass Spectrometry Fragments for this compound

m/z Ion Formula Identity
196 [C₅H₉I]⁺• Molecular Ion (M⁺•)
69 [C₅H₉]⁺ Cyclopentyl cation (Loss of •I)

Reactivity and Mechanistic Investigations of Iodocyclopentane

Nucleophilic Substitution Reactions (S\subN1 and S\subN2)

As a secondary alkyl halide, iodocyclopentane can undergo nucleophilic substitution through both unimolecular (S\subN1) and bimolecular (S\subN2) mechanisms. The operative pathway is highly sensitive to the reaction conditions. The carbon-iodine bond in this compound is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. uci.edu

The S\subN1 reaction proceeds through a two-step mechanism involving the initial, rate-determining formation of a planar secondary cyclopentyl carbocation. masterorganicchemistry.com This intermediate is then rapidly attacked by a nucleophile. In contrast, the S\subN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the iodide leaving group. masterorganicchemistry.com

A general comparison of factors favoring S\subN1 versus S\subN2 mechanisms is presented below.

FactorS\subN1S\subN2
Alkyl Halide Tertiary > SecondaryMethyl > Primary > Secondary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., N₃⁻, OH⁻, RS⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., DMF, acetone)
Leaving Group Good (e.g., I⁻, Br⁻, TsO⁻)Good (e.g., I⁻, Br⁻, TsO⁻)
Stereochemistry RacemizationInversion of configuration
Rate Law Rate = k[Alkyl Halide]Rate = k[Alkyl Halide][Nucleophile]

The strength of the nucleophile and the nature of the solvent are critical in determining whether the substitution follows an S\subN1 or S\subN2 pathway.

Nucleophile Strength: Strong nucleophiles, which are typically anions with high electron density (e.g., sodium azide (B81097), NaN₃), favor the bimolecular S\subN2 mechanism because the reaction rate is dependent on the nucleophile's concentration and ability to attack the electrophilic carbon. masterorganicchemistry.com For instance, the reaction of this compound with a strong nucleophile like the azide ion (N₃⁻) is expected to proceed via an S\subN2 pathway to form cyclopentyl azide. masterorganicchemistry.com Conversely, weak, neutral nucleophiles such as water or ethanol (B145695) favor the S\subN1 mechanism. masterorganicchemistry.com In these cases, the reaction, known as solvolysis, relies on the spontaneous dissociation of the alkyl halide to form a carbocation, which is then trapped by the solvent acting as the nucleophile. libretexts.orgvedantu.com Studies on similar secondary alkyl halides show that solvolysis in a polar protic solvent like aqueous ethanol proceeds via an S\subN1 mechanism. stackexchange.com

Solvent Effects: The choice of solvent can dramatically influence the reaction pathway.

Polar protic solvents , such as water and ethanol, have O-H or N-H bonds and can form hydrogen bonds. masterorganicchemistry.com These solvents are effective at solvating both cations and anions. They stabilize the carbocation intermediate in an S\subN1 reaction, lowering the activation energy for this pathway. libretexts.org Simultaneously, they can form a "cage" around the nucleophile through hydrogen bonding, reducing its nucleophilicity and thus disfavoring the S\subN2 pathway. libretexts.orgmasterorganicchemistry.com Therefore, reacting this compound in ethanol would favor an S\subN1 reaction. libretexts.org

Polar aprotic solvents , such as dimethylformamide (DMF) or acetone, possess large dipole moments but lack O-H or N-H bonds. masterorganicchemistry.com They are poor at solvating anions. This leaves the nucleophile "naked" and highly reactive, thereby significantly accelerating the rate of S\subN2 reactions. libretexts.orglumenlearning.com Consequently, the reaction of this compound with sodium azide in DMF is expected to strongly favor the S\subN2 mechanism. libretexts.orgrsc.org

The general effect of solvents on nucleophilicity is summarized in the table below.

Solvent TypeEffect on NucleophileFavored PathwayExample Solvents
Polar Protic Stabilizes (cages) anions, reducing nucleophilicity. Stabilizes carbocation intermediate.S\subN1Water (H₂O), Ethanol (CH₃CH₂OH)
Polar Aprotic Solvates cations but leaves anions "naked" and highly reactive.S\subN2Dimethylformamide (DMF), Acetone

The stereochemistry of nucleophilic substitution is a key indicator of the underlying mechanism.

S\subN1 Reactions: The S\subN1 mechanism proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with roughly equal probability, leading to a racemic or near-racemic mixture of products if the starting material is chiral.

S\subN2 Reactions: The S\subN2 mechanism is stereospecific and proceeds with a complete inversion of configuration at the reaction center. msu.edu This phenomenon, known as the Walden inversion, is a direct consequence of the requisite backside attack by the nucleophile. msu.edu The nucleophile's highest occupied molecular orbital (HOMO) attacks the lowest unoccupied molecular orbital (LUMO), which is the antibonding σ* orbital of the carbon-iodine bond, from the side opposite the leaving group. lumenlearning.com

If a chiral, enantiomerically pure sample of this compound were used (e.g., (R)-iodocyclopentane), an S\subN2 reaction would yield the corresponding product with the opposite configuration (e.g., (S)-cyclopentyl azide). This predictable stereochemical outcome is a hallmark of the S\subN2 pathway and is crucial in stereoselective synthesis. masterorganicchemistry.comutexas.edu

Computational chemistry provides powerful insights into reaction mechanisms by modeling potential energy surfaces (PES), transition states (TS), and intermediates. mdpi.comresearchgate.net For the S\subN2 reaction of this compound, computational methods like Density Functional Theory (DFT) can be employed to model the reaction pathway. researchgate.net

A typical S\subN2 reaction profile shows a single energy barrier corresponding to the transition state. mdpi.com In this transition state, the carbon atom at the reaction center is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing iodide leaving group. mdpi.com The geometry is typically trigonal bipyramidal.

Computational studies on analogous S\subN2 reactions, such as the reaction of CH₃Cl with various halide nucleophiles, have shown that the energy barrier and the structure of the transition state are influenced by the nucleophile and solvent. mdpi.comresearchgate.net For example, increasing solvent polarity has been observed to decrease S\subN2 reaction rates due to the stabilization of the reactant nucleophile being greater than the stabilization of the charge-dispersed transition state. mdpi.comresearchgate.net Similar computational analyses for this compound would involve locating the transition state structure and calculating its energy. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.ionumberanalytics.comresearchgate.net

Stereochemical Outcomes and Chiral Induction in SN2 Pathways

Elimination Reactions (E1 and E2)

In the presence of a base, this compound can undergo elimination (dehydrohalogenation) to form cyclopentene. kogistate.gov.ng This process can occur via either a unimolecular (E1) or bimolecular (E2) mechanism.

E2 Mechanism: This is a concerted, one-step process where the base removes a proton from a carbon adjacent to the one bearing the iodine (a β-hydrogen), while simultaneously the C-I bond breaks and a π-bond forms. masterorganicchemistry.com

E1 Mechanism: This is a two-step process that shares the same initial carbocation formation step as the S\subN1 reaction. In the second step, a base (often weak, like the solvent) removes a β-proton to form the alkene. orgoreview.com

For this compound itself, there is only one possible elimination product: cyclopentene. However, if the cyclopentane (B165970) ring were substituted, regioselectivity would become a critical factor.

Regioselectivity: In cases where there are multiple, non-equivalent β-hydrogens, the major product is often predicted by the Zaitsev rule . This rule states that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. orgoreview.comwikipedia.org This is typically observed with small, strong bases (e.g., sodium ethoxide) and in E1 reactions. orgoreview.comwikipedia.org However, if a sterically hindered, bulky base is used (e.g., potassium tert-butoxide), the Hofmann rule is often followed, leading to the formation of the less substituted (less sterically hindered) alkene as the major product. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This is because the bulky base preferentially abstracts the more sterically accessible proton. masterorganicchemistry.com

Stereoselectivity: The E2 reaction is stereoselective, requiring a specific geometry between the departing proton and the leaving group. The reaction proceeds most efficiently when the β-hydrogen and the leaving group are in an anti-periplanar arrangement (a dihedral angle of 180°). chadsprep.com In a cyclohexane (B81311) system, this corresponds to a diaxial arrangement. For this compound, the ring is flexible, but this geometric constraint still influences reactivity. The E2 reaction generally favors the formation of the more stable trans-alkene over the cis-alkene where applicable. libretexts.org

Nucleophilic substitution and elimination reactions are often in competition, as many nucleophiles are also bases. As a secondary alkyl halide, this compound is particularly susceptible to this competition. pressbooks.pub The outcome depends on the function of the reagent (nucleophile vs. base) and the reaction conditions. stackexchange.com

Factors Favoring Elimination over Substitution:

Base Strength: Strong bases favor elimination. Strong, sterically hindered bases like potassium tert-butoxide (KOC(CH₃)₃) are excellent for promoting E2 elimination while minimizing S\subN2 substitution due to the difficulty of the bulky base acting as a nucleophile. uci.edumasterorganicchemistry.commasterorganicchemistry.com

Temperature: Higher temperatures favor elimination over substitution. youtube.com Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.

Substrate Structure: While not a variable for this compound itself, increased steric hindrance around the reaction center on a substrate generally favors E2 over S\subN2. masterorganicchemistry.com

The following table summarizes the likely major pathway for a secondary alkyl halide like this compound under various conditions.

Reagent TypeConditionsLikely Major PathwayProduct(s)
Strong Base / Strong Nucleophile (e.g., OH⁻, CH₃O⁻)Low TemperatureS\subN2Substitution Product
High TemperatureE2Elimination Product
Strong, Bulky Base (e.g., KOC(CH₃)₃)Any TemperatureE2Elimination Product
Weak Base / Strong Nucleophile (e.g., N₃⁻, I⁻, Br⁻)-S\subN2Substitution Product
Weak Base / Weak Nucleophile (e.g., H₂O, CH₃CH₂OH)-S\subN1 / E1Mixture of Substitution and Elimination Products

Factors Governing Regioselectivity and Stereoselectivity

Radical Reactions and Mechanistic Investigations of this compound

This compound readily participates in radical reactions, a characteristic stemming from the relatively weak carbon-iodine (C-I) bond. The study of these reactions provides valuable insights into radical generation, propagation, and termination mechanisms.

Homolytic C-I Bond Cleavage and Radical Generation

The initiation of many radical reactions involving this compound is the homolytic cleavage of the C-I bond, a process that can be induced by heat or light. chemistrysteps.comfiveable.me This cleavage results in the formation of a cyclopentyl radical and an iodine atom, each retaining one of the formerly shared electrons. chemistrysteps.com The energy required for this bond dissociation is a critical factor. The bond dissociation energy for a typical secondary C-I bond is approximately 213 kJ/mol. wiredchemist.com

The generation of the cyclopentyl radical from this compound can also be achieved through other methods, such as dissociative electron attachment. aip.org Photodissociation studies, particularly within the A-band absorption spectrum of this compound, have shown that the process is influenced by the conformation of the molecule (axial vs. equatorial). researchgate.net These studies suggest that the short-time dynamics of the photodissociation are sensitive to the initial geometry of the C-I bond. researchgate.net The resulting cyclopentyl radical is a key intermediate that can participate in a variety of subsequent reactions. aip.orgosti.gov

Radical Chain Mechanisms and Inhibition Studies

Once generated, the cyclopentyl radical can propagate a chain reaction. fiveable.mesavemyexams.comlibretexts.org A typical radical chain mechanism involves a sequence of repeating steps: initiation, propagation, and termination. libretexts.orgyoutube.commasterorganicchemistry.com

Initiation: As described above, this is the initial formation of radicals from a non-radical species. libretexts.org

Propagation: The cyclopentyl radical reacts with another molecule to form a product and a new radical, which continues the chain. savemyexams.commasterorganicchemistry.com For instance, it can abstract a hydrogen atom from a suitable donor or add to a double bond.

Termination: The chain reaction is concluded when two radicals combine to form a stable, non-radical product. libretexts.orgmasterorganicchemistry.com

Halogen-Atom Transfer (XAT) Processes

Halogen-atom transfer (XAT) is a specific type of radical reaction where a halogen atom is abstracted from a molecule by a radical species. researchgate.netorganic-chemistry.orgyoutube.com This process is a powerful method for generating carbon-centered radicals from alkyl halides, including this compound, under mild conditions. researchgate.netresearchgate.netrsc.org

The favorability of an XAT reaction depends on both thermodynamic and kinetic factors. youtube.com A key principle is the generation of a carbon-centered radical by the abstraction of an iodine atom from this compound by another radical. nih.gov For this to be efficient, the newly formed radical should be more stable than the initial one.

Recent research has highlighted the use of various radical species to initiate XAT with alkyl iodides. For instance, α-aminoalkyl radicals, generated electrochemically or through photoredox catalysis, have been shown to be effective XAT agents for activating alkyl iodides. organic-chemistry.orgnih.gov Similarly, boryl radicals can also activate alkyl iodides via XAT. rsc.org In one study, diazonium salts were used in a base-induced XAT process with this compound, where the diazonium salt served as both the radical initiator and the aminating reagent. researchgate.netresearchgate.net This approach avoids the need for transition metals and provides a green method for C(sp³)–N bond formation. researchgate.netresearchgate.net

Electrochemical Mediation of Radical Reactions

Electrochemistry offers a clean and efficient alternative for mediating radical reactions of alkyl iodides like this compound, often avoiding the use of toxic reagents like tributyltin hydride. ucl.ac.ukrsc.org Electrochemical methods can generate carbon-centered radicals under benign conditions. ucl.ac.ukrsc.org

One common approach is the indirect electrochemical reduction of the alkyl iodide. The direct electrochemical reduction of alkyl halides often requires highly negative potentials, which can be incompatible with many functional groups. ucl.ac.uk To overcome this, redox mediators can be employed. nih.govrsc.org These mediators are electrochemically activated and then react with the alkyl iodide to generate the desired radical. For example, an electrochemical 'redox-relay' system can be used to generate radicals for intermolecular C-C bond-forming reactions. ucl.ac.ukrsc.org

The process often involves the formation of a radical anion intermediate. utexas.eduresearchgate.netresearchgate.net For instance, the electrochemical reduction of certain organic molecules can lead to the formation of a radical anion, which can then participate in subsequent chemical reactions. researchgate.netresearchgate.net In the context of this compound, electrochemical methods can facilitate the formation of the cyclopentyl radical, which can then be used in various synthetic applications. ucl.ac.ukrsc.org The use of electricity and air as promoters, combined with aqueous reaction media, makes this a particularly "green" approach to radical chemistry. ucl.ac.uk

Organometallic Reactions

This compound is a valuable precursor for the synthesis of organometallic reagents, which are widely used in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Formation and Reactivity of Grignard Reagents from this compound

One of the most common organometallic applications of this compound is the preparation of the corresponding Grignard reagent, cyclopentylmagnesium iodide. This is typically achieved by reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The formation of the Grignard reagent involves the insertion of magnesium into the carbon-iodine bond. The rate of this reaction can be influenced by factors such as the solvent. mit.edu Studies on the related cyclopentylmagnesium bromide have shown that the reaction rate can be transport-limited in certain solvents. mit.edu

Cyclopentylmagnesium iodide is a highly reactive nucleophile and a strong base. It readily reacts with a wide range of electrophiles. For example, it undergoes nucleophilic addition to carbonyl compounds such as aldehydes, ketones, and esters to form alcohols. It can also be used in substitution reactions and coupling reactions to form new C-C bonds. Recent synthetic methods have utilized cyclopentylmagnesium bromide in one-pot, multi-step reactions, for example, in the synthesis of 1-trifluoromethylated propargyl alcohols. researchgate.net Due to its high reactivity, cyclopentylmagnesium iodide must be handled under anhydrous and inert atmosphere (e.g., nitrogen or argon) conditions, as it reacts violently with water.

Coupling Reactions with Transition Metal Catalysts (e.g., Nickel, Copper)

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, with nickel and copper catalysts being notable for their cost-effectiveness and unique reactivity. chemrxiv.orgtcichemicals.com this compound, as a secondary alkyl iodide, participates in these reactions, serving as a key building block in the synthesis of more complex molecular architectures.

Nickel-Catalyzed Reactions:

Nickel catalysts have proven effective in facilitating the cross-coupling of this compound with various partners. A notable example is the nickel-catalyzed coupling of umpolung carbonyls, derived from simple carbonyl compounds, with alkyl halides like this compound. chemrxiv.org In this process, the umpolung carbonyl acts as an alkyl nucleophile, offering an alternative to traditional organometallic reagents. chemrxiv.org The reaction typically proceeds in the presence of a nickel(II) precatalyst, such as NiCl2 or Ni(COD)2, which is reduced in situ to a catalytically active nickel(I) species. chemrxiv.org Although the precise mechanism is still under investigation, a plausible catalytic cycle involves the formation of the active Ni(I) species, which then engages with the coupling partners. chemrxiv.org Secondary cyclic iodides, including this compound, have been successfully cross-coupled using this methodology. chemrxiv.orgsci-hub.se

The development of nickel catalysis has been particularly impactful for reactions involving non-activated alkyl halides, which are often challenging substrates. rsc.org Modern advancements have seen the integration of electrocatalysis and photocatalysis with nickel catalysis, expanding the scope and generality of these cross-coupling reactions under mild conditions. nih.gov

Copper-Catalyzed Reactions:

Copper-catalyzed coupling reactions have a long history, with classic examples like the Ullmann reaction. tcichemicals.com While early methods often required harsh conditions and stoichiometric amounts of copper, recent advancements have led to the development of more practical and efficient catalytic systems. tcichemicals.com These improvements often involve the use of specific ligands, such as diamines and dicarbonyl compounds, which stabilize the copper catalyst and prevent side reactions. tcichemicals.com

Copper catalysis is also employed in the cross-coupling of organoboranes with heteroaryl halides. rsc.org These methods are valuable for their use of an inexpensive catalyst and their applicability to a range of substrates. rsc.org Furthermore, copper catalytic systems have been developed for the direct cross-coupling of aryl iodides with chlorosilanes under reductive conditions, providing a general route for the synthesis of organosilanes. rsc.org While these examples focus on aryl iodides, the principles can be extended to alkyl halides like this compound. The Chan-Lam-Evans coupling, which uses a copper catalyst and air as an oxidant to couple aryl boronic acids with amines, phenols, and thiols, is another significant copper-mediated reaction. tcichemicals.com

Table 1: Comparison of Nickel and Copper Catalysts in Coupling Reactions
FeatureNickel CatalystsCopper Catalysts
Typical Precatalysts NiCl₂, Ni(COD)₂, NiCl₂(PPh₃)₂ chemrxiv.orgCuI, Cu₂O, Copper(I) 2-thiophenecarboxylate tcichemicals.comuky.edu
Common Reaction Types Cross-coupling of alkyl halides with umpolung carbonyls, organozincs (Negishi), etc. chemrxiv.orgnih.govUllmann coupling, Chan-Lam-Evans coupling, coupling with organoboranes and chlorosilanes. tcichemicals.comrsc.orgrsc.org
Key Advantages Effective for non-activated alkyl halides, can be combined with photo- and electrocatalysis. rsc.orgnih.govLower cost compared to palladium, effective for C-N, C-O, and C-S bond formation. tcichemicals.comsioc-journal.cn
Ligand Effects Ligand identity is crucial and can dictate the reaction mechanism. rsc.orgDiamine and dicarbonyl ligands are often used to stabilize the catalyst. tcichemicals.com

Reactivity with Other Organometallic Species (e.g., Organolithium, Gilman Reagents)

Organolithium Reagents:

Organolithium reagents are highly reactive organometallic compounds characterized by a polar carbon-lithium bond, which renders the carbon atom strongly basic and nucleophilic. wikipedia.orgmt.com Due to this high reactivity, they readily participate in nucleophilic addition to carbonyl compounds like aldehydes and ketones, yielding alcohols upon workup. masterorganicchemistry.com They are also potent bases capable of deprotonating a wide range of C-H acids. mt.comlibretexts.org The reaction of an organolithium reagent with an alkyl halide, such as this compound, typically proceeds via nucleophilic substitution to form a new carbon-carbon bond. However, their strong basicity can also lead to elimination reactions, particularly with secondary and tertiary halides. The choice of solvent and reaction temperature is critical in controlling the outcome of these reactions. libretexts.org

Gilman Reagents:

Gilman reagents, also known as lithium diorganocuprates (R₂CuLi), are less reactive than organolithium and Grignard reagents. chemistrysteps.com They are prepared by reacting an organolithium compound with a copper(I) salt, typically copper(I) iodide. youtube.comnumberanalytics.com This moderated reactivity makes them highly selective nucleophiles. A key application of Gilman reagents is the coupling reaction with organohalides, including alkyl, vinyl, and aryl halides, to form new carbon-carbon bonds. libretexts.org This reaction is particularly useful for coupling with substrates where SN2 reactions might be problematic. youtube.com

When reacting with this compound, a Gilman reagent will displace the iodide to form a new alkane. youtube.com The mechanism is thought to involve an oxidative addition of the alkyl halide to the copper center, followed by reductive elimination to form the coupled product and regenerate a copper(I) species. libretexts.org Unlike more reactive organometallics, Gilman reagents are generally unreactive towards ketones and esters, allowing for selective transformations in multifunctional molecules. chemistrysteps.com

Table 2: Reactivity of this compound with Organometallic Reagents
Reagent TypeGeneral FormulaPreparationReactivity with this compoundKey Features
Organolithium R-LiR-X + 2Li libretexts.orgNucleophilic substitution (C-C bond formation), potential for elimination reactions.Highly reactive, strong base, sensitive to air and moisture. wikipedia.orgmt.com
Gilman Reagent R₂CuLi2R-Li + CuI youtube.comNucleophilic substitution to form a C-C bond, replacing the iodide. libretexts.orgLess reactive and more selective than organolithiums; tolerates functional groups like ketones and esters. chemistrysteps.com

Cyclization Reactions Involving this compound

This compound can be a key component in the construction of cyclic and polycyclic systems. While it is often the product of cyclization reactions, such as iodocarbocyclization, it can also serve as a precursor in subsequent ring-forming steps. smolecule.comtcichemicals.com

One of the fundamental strategies for forming cyclic compounds is halocyclization, where an intramolecular nucleophilic attack on a double bond is initiated by an electrophilic halogen. tcichemicals.com For instance, the reaction of a 4-pentenylmalonate with iodine in the presence of specific reagents can yield a cyclized product. tcichemicals.com

More complex cyclization strategies can involve this compound as a starting material. For example, it can be used in the synthesis of larger ring systems or heterocyclic structures. The Bischler-Napieralski reaction, a method for synthesizing dihydroisoquinolines via the cyclization of β-arylethylamides, exemplifies an intramolecular electrophilic aromatic substitution. organic-chemistry.orgwikipedia.org While this specific reaction doesn't directly use this compound, analogous strategies involving intramolecular reactions of cyclopentyl-containing substrates can be envisioned. The iodine atom in this compound serves as a leaving group, which can be substituted by an intramolecular nucleophile to forge a new ring. The success of such cyclizations depends on factors like ring strain in the transition state and the nature of the tether connecting the nucleophile and the cyclopentyl electrophile.

Advanced Applications of Iodocyclopentane in Organic Synthesis

Photochemical Reactions and Dynamics.aip.orgsigmaaldrich.comacs.orgnih.govresearchgate.netjocpr.comrsc.org

The study of photochemical reactions and the dynamics of this compound reveals intricate details about how light energy can initiate and influence chemical transformations. These investigations often involve advanced spectroscopic techniques to observe the fleeting moments of a molecule's existence after it absorbs light.

When this compound is exposed to ultraviolet (UV) light, the energy is absorbed by the molecule, leading to the cleavage of the carbon-iodine (C-I) bond. This process, known as photodissociation, is a primary photochemical event. The study of the dynamics of this dissociation provides fundamental insights into how molecules break apart.

Research has shown that the photodissociation of iodoalkanes, including this compound, primarily occurs through the excitation of the molecule to a repulsive electronic state. nih.gov The absorption of UV light promotes an electron from a non-bonding orbital to an anti-bonding orbital localized on the C-I bond, leading to its rapid cleavage. aip.orgnih.gov The dynamics of this process are often studied using techniques like photofragment translational spectroscopy and velocity-map imaging, which allow for the measurement of the speed and angular distribution of the resulting fragments. nih.govresearchgate.net

The photodissociation of this compound has been investigated at various UV wavelengths. aip.org These studies reveal that the energy from the UV photon is partitioned between the translational energy of the cyclopentyl and iodine fragments and the internal energy (vibrational and rotational) of the cyclopentyl radical. nih.gov The nature of the electronic transition and the subsequent dissociation dynamics can be influenced by the specific wavelength of UV light used. acs.org For instance, different excited states can be accessed, leading to different energy disposal patterns in the products. nih.gov

The surrounding environment, particularly the solvent, can significantly influence the course of a photochemical reaction. nih.gov In the case of this compound, solvent polarity and viscosity play crucial roles in the dynamics that follow photoexcitation.

The polarity of the solvent can affect the stability of the transient species formed during the photochemical reaction. nih.govresearchgate.net In nonpolar solvents, the homolytic cleavage of the C-I bond to form a radical pair (cyclopentyl radical and iodine atom) is the dominant pathway. nih.gov However, in polar solvents, there is a possibility of heterolytic cleavage to form an ion pair (cyclopentyl cation and iodide ion), although for simple iodoalkanes, the radical pathway is generally favored. nih.gov Studies on similar molecules like 2-iodooctane (B1593957) have shown that in polar solvents such as methanol, heterolytic reactions can become predominant. nih.gov The solvent's ability to stabilize charged intermediates can lower the energy barrier for ionic pathways. researchgate.net

Solvent viscosity, on the other hand, primarily affects the diffusive separation of the initially formed radical or ion pair. In a high-viscosity solvent, the "cage effect" is more pronounced. This means the solvent molecules form a "cage" around the newly formed fragments, hindering their escape and increasing the probability of them recombining to reform the original molecule or reacting with each other to form different products. nih.gov There isn't always a direct correlation between solvent viscosity and the fraction of radical or ion pairs that lead to products, as this fraction includes both escape from the solvent cage and reactions within it. nih.gov

This compound exists as a mixture of different conformers (spatial arrangements of atoms), primarily the axial and equatorial forms, which can be interconverted by rotation around single bonds. aip.org In the solution phase at room temperature, these conformers are in rapid equilibrium. However, in the solid state or at very low temperatures, it is possible to isolate or selectively study individual conformers.

Research has demonstrated that the photochemical behavior of this compound is dependent on its conformation. aip.org This means that the axial and equatorial conformers can exhibit different photodissociation dynamics. aip.org The initial geometry of the molecule influences the trajectory of the dissociating fragments. For example, the short-time photodissociation dynamics of the axial conformer show larger changes in carbon-carbon stretching and bending motions compared to the equatorial conformer. aip.org

This conformation-dependent reactivity is a key concept in controlling chemical reactions. nih.gov By selecting a specific conformer, it is possible to direct the outcome of a photochemical reaction, leading to different products or different energy distributions in the products. nih.gov This principle has been demonstrated in other systems, such as 1-iodopropane (B42940) ions, where different conformers lead to distinct reaction mechanisms upon photodissociation. nih.gov The rigid environment of the solid state can be used to "lock" a molecule into a specific conformation, allowing for the study of its unique photoreactivity.

Resonance Raman spectroscopy is a powerful technique for probing the initial dynamics of photodissociation. aip.orghku.hk By tuning the excitation laser to a wavelength within the molecule's electronic absorption band (the A-band for this compound), the Raman scattering from the molecule is greatly enhanced for vibrations that are coupled to the electronic transition. aip.org This provides a detailed picture of the structural changes that the molecule undergoes immediately after absorbing a photon.

In the study of this compound, resonance Raman spectra have been obtained in solution at various excitation wavelengths resonant with the A-band absorption. aip.org The spectra reveal which vibrational modes are active during the initial stages of the C-I bond cleavage. For both the axial and equatorial conformers, the C-I stretching and bending modes are prominent, as expected for the breaking of this bond. researchgate.net

By analyzing the intensities of the Raman peaks, researchers can develop a model for the short-time photodissociation dynamics. aip.org This analysis has shown that the axial and equatorial conformers of this compound have noticeably different dynamics, confirming the conformation-dependent nature of the photoreaction. aip.org The cyclic structure of this compound also appears to restrict the initial C-I bond cleavage motion compared to non-cyclic iodoalkanes. aip.org

Conformation-Dependent Photoreactions in Solid State

Electrochemical Applications in Organic Transformations.rsc.orgsmolecule.comfishersci.casioc-journal.cnucl.ac.ukrsc.orgdrexel.edu

Electrochemistry offers a powerful and often more sustainable alternative to traditional chemical methods for driving organic reactions. By using electricity to add or remove electrons, it is possible to generate reactive intermediates and facilitate a wide range of transformations.

The electrochemical behavior of this compound is centered around the electron transfer to the carbon-iodine bond. The direct electrochemical reduction of alkyl halides like this compound typically requires very negative potentials, which can limit its applicability with other functional groups. ucl.ac.uk However, indirect methods have been developed to circumvent this issue.

One such approach is the use of a "redox-relay" system, where a mediator is electrochemically reduced, and this mediator then transfers an electron to the alkyl iodide. ucl.ac.uk This process generates a carbon-centered radical (the cyclopentyl radical) under much milder conditions. ucl.ac.uk This radical can then participate in various bond-forming reactions.

Another important mechanism involving this compound is halogen-atom transfer (XAT). rsc.orgresearchgate.net In this process, a radical initiator, which can be generated electrochemically, abstracts the iodine atom from this compound to produce the cyclopentyl radical. rsc.orgresearchgate.net For instance, an electro-catalyzed alkylation of heterocycles with alkyl halides has been developed based on an XAT strategy. rsc.org In a proposed mechanism, a triethylamine (B128534) radical cation, formed at the anode, acts as the XAT agent. rsc.org

The cyclopentyl radical generated through these electron transfer processes is a versatile intermediate that can undergo a variety of subsequent reactions, including addition to alkenes and alkynes, and coupling with other species. rsc.orgucl.ac.uk The specific reaction pathway and product distribution depend on the reaction conditions, including the solvent, electrolyte, and the nature of the other reactants present. rsc.orgucl.ac.ukdrexel.edu

Data Tables

Table 1: Photodissociation Dynamics of this compound Conformers

ConformerKey Dynamic Features During PhotodissociationReference
Axial Larger changes in carbon-carbon stretch and three-carbon atom bending motions. aip.org
Significant torsional motion about the α and β carbon atom bond. aip.org
Equatorial Noticeably different short-time photodissociation dynamics compared to the axial conformer. aip.org
Smaller CCI bending motions compared to most noncyclic iodoalkanes. aip.org

This table summarizes the observed differences in the initial moments following UV light absorption for the two primary conformations of this compound.

Table 2: Influence of Solvent on the Photochemistry of Iodoalkanes

Solvent PropertyEffect on Photochemical PathwayExample SystemReference
Polarity Can favor heterolytic (ionic) bond cleavage over homolytic (radical) cleavage.2-Iodooctane in methanol nih.gov
Influences the stability of transient radical pairs vs. ion pairs.General iodoalkanes nih.gov
Viscosity Increases the "cage effect," hindering the separation of photofragments.Racemic and resolved 2-iodooctane nih.gov
No direct correlation with the fraction of productive pairs due to combined effects of escape and in-cage reactions.2-Iodooctane nih.gov

This table illustrates the significant role the solvent environment plays in directing the outcome of photochemical reactions of iodoalkanes, using 2-iodooctane as a case study.

Table 3: Electrochemical Generation of Cyclopentyl Radicals from this compound

Electrochemical MethodProposed MechanismKey FeaturesReference
Indirect Reduction A mediator is electrochemically reduced and then transfers an electron to this compound.Allows for radical generation at milder potentials than direct reduction. ucl.ac.uk
Halogen-Atom Transfer (XAT) An electrochemically generated species abstracts the iodine atom.Can be used in alkylation reactions of heterocycles. rsc.org
Triethylamine can act as an XAT agent. rsc.org

This table outlines the primary electrochemical strategies used to initiate reactions involving this compound by generating the key cyclopentyl radical intermediate.

Electrochemically Mediated Radical Polymerization

Electrochemically mediated Atom Transfer Radical Polymerization (eATRP) stands as a sophisticated method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. The fundamental principle of eATRP involves the electrochemical regeneration of an activator, typically a transition metal complex in a lower oxidation state, which is consumed in the initiation and propagation steps of the polymerization. Alkyl halides are commonly employed as initiators in this process.

The general mechanism of eATRP initiated by an alkyl halide (RX) involves the reduction of a deactivator metal complex (e.g., [X-Cu(II)/L]⁺) at the cathode to its activator form ([Cu(I)/L]⁺). This activator then reacts with the alkyl halide initiator, through an inner-sphere electron transfer, to generate a carbon-centered radical (R•) and regenerate the deactivator. This radical then propagates by adding to monomer units. The continuous electrochemical regeneration of the activator from the accumulating deactivator allows for a consistent and low concentration of radicals, which is crucial for minimizing termination reactions and maintaining control over the polymerization process.

Within this framework, this compound can be posited as a viable initiator. As an alkyl iodide, it possesses a carbon-iodine bond that can be activated by the electrochemically generated metal catalyst (e.g., Cu(I) complex) to form a cyclopentyl radical. This radical would then initiate the polymerization of a suitable monomer. The rate and control of the polymerization can be finely tuned by adjusting electrochemical parameters such as the applied potential or current. This external regulation allows for the modulation of the activator to deactivator ratio in real-time.

Recent advancements in eATRP have explored various techniques to enhance control and efficiency, such as the use of alternating current (AC) electrolysis. fishersci.no AC-eATRP has been shown to facilitate the regeneration of the Cu(I) activator on a Cu(0) electrode, which also acts as a supplemental activator and reducing agent (SARA), enabling the activation of alkyl halides. fishersci.nofishersci.cafishersci.ca This dual regeneration pathway, both electrochemical and chemical, can lead to faster and more controlled polymerizations of various monomers across different media. fishersci.no

Alkylation of N-Heteroarenes

This compound serves as an effective reagent in the electrochemical Minisci-type alkylation of N-heteroarenes. This method provides a direct and environmentally benign pathway for the C-H functionalization of these important heterocyclic compounds. The reaction proceeds under straightforward electrochemical conditions, utilizing the alkyl halide as the source of the radical species.

A notable application of this methodology is the alkylation of 4-methylquinoline (B147181) with this compound to yield 2-cyclopentyl-4-methylquinoline. In a typical procedure, the reaction is carried out in an undivided electrochemical cell. A solution of 4-methylquinoline and an excess of this compound in a mixed solvent system of tetrahydrofuran (B95107) and water is subjected to a constant current. The process employs a reticulated vitreous carbon working electrode and a nickel foam counter electrode. Additives such as diphenyl phosphate (B84403) and ammonium (B1175870) hexafluorophosphate (B91526) are also present in the reaction mixture. Under these conditions, the desired product, 2-cyclopentyl-4-methylquinoline, has been obtained in a 65% yield. This demonstrates a practical and efficient means for the introduction of a cyclopentyl moiety onto a quinoline (B57606) core.

The following table summarizes the key components and the result of this electrochemical alkylation:

Reactant 1Reactant 2ProductYield
4-MethylquinolineThis compound2-Cyclopentyl-4-methylquinoline65%

Computational Chemistry and Theoretical Studies on Iodocyclopentane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of iodocyclopentane. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to solve the Schrödinger equation, providing a detailed picture of the molecule's electronic landscape. solubilityofthings.comnih.gov

Calculations reveal the distribution of electrons within the molecule, highlighting the polarization of the carbon-iodine (C-I) bond. The high electronegativity of the iodine atom compared to carbon results in a partial positive charge on the carbon atom and a partial negative charge on the iodine atom. This bond polarization is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the carbon center.

Quantum chemical methods are also used to calculate various molecular properties that influence reactivity. solubilityofthings.com These include:

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For this compound, the LUMO is typically localized along the C-I bond axis, indicating that this is the most favorable site for an incoming nucleophile to interact with.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which guides predictions of intermolecular interactions.

Thermochemical Data: Calculations can provide accurate predictions of enthalpy of formation and Gibbs free energy, which are essential for determining the thermodynamics of reactions involving this compound. nrel.gov

Research findings often present these calculated properties in detailed tables.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: The following data is illustrative and based on typical results from quantum chemical calculations. Actual values depend on the specific level of theory and basis set used.

PropertyCalculated ValueSignificance
Dipole Moment~1.8 DIndicates significant bond polarity.
HOMO Energy-9.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy+0.5 eVRelates to the molecule's ability to accept electrons.
Mulliken Charge on C1+0.15 eConfirms the electrophilic nature of the carbon atom bonded to iodine.
Mulliken Charge on I-0.15 eConfirms the electronegative character of the iodine atom.

Molecular Dynamics Simulations of this compound in Solution and Solid State

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of this compound in condensed phases. ebsco.com

In Solution: MD simulations can model how this compound molecules behave in various solvents. These simulations track the trajectory of each atom, yielding insights into:

Solvation Structure: How solvent molecules arrange themselves around the this compound solute. In polar solvents, the solvent dipoles will orient to stabilize the C-I bond dipole.

Translational and Rotational Diffusion: Calculating diffusion coefficients provides information on how freely the molecule moves and tumbles within the solvent, which affects reaction rates.

Intermolecular Interactions: The simulations quantify the strength and lifetime of interactions (e.g., van der Waals forces, dipole-dipole interactions) between this compound and solvent molecules.

In the Solid State: For the solid phase, MD simulations can be used to understand the crystal structure and dynamics. These simulations can predict:

Crystal Packing: How individual this compound molecules arrange themselves in a crystal lattice to maximize stabilizing interactions.

Lattice Vibrations (Phonons): The collective motions of atoms in the crystal, which are related to the material's thermal properties.

Phase Transitions: By simulating the system at different temperatures, it is possible to model transitions between different solid phases or the process of melting.

These simulations are crucial for interpreting experimental data from techniques like X-ray crystallography and for understanding how the environment influences the molecule's properties and reactivity. nih.gov

Conformational Analysis and Energy Landscapes (e.g., Axial vs. Equatorial Conformers)

The five-membered cyclopentane (B165970) ring is not planar. To relieve torsional strain and angle strain, it adopts puckered conformations. maricopa.edu The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry). In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the twist conformation, three carbons are in a plane, with the other two displaced on opposite sides.

When a substituent like iodine is attached, it can occupy different positions in these conformers, broadly categorized as axial-like and equatorial-like. libretexts.org These positions are not as clearly defined as in the rigid chair conformation of cyclohexane (B81311) but are still distinct in terms of their steric environment. masterorganicchemistry.comstudysmarter.co.uk

Computational chemistry is used to map the potential energy surface of this compound as a function of its conformational coordinates. This analysis typically reveals:

The relative energies of the different conformers (e.g., envelope vs. twist).

The energy difference between having the iodine atom in an axial-like versus an equatorial-like position. Generally, bulky substituents prefer the less sterically hindered equatorial position to minimize unfavorable 1,3-diaxial-type interactions. lumenlearning.com

The energy barriers for pseudorotation, the process by which the pucker moves around the ring, interconverting the various envelope and twist forms.

Table 2: Relative Energies of this compound Conformers (Illustrative) Note: This table presents a simplified, illustrative energy landscape. The equatorial-like position is generally favored for stability.

ConformerIodine PositionRelative Energy (kcal/mol)
EnvelopeEquatorial0.0 (Reference)
EnvelopeAxial~0.5
TwistEquatorial-like~0.2
TwistAxial-like~0.7

The preference for the equatorial conformer, although typically small, influences the molecule's average shape and its reactivity in chemical reactions.

Reaction Mechanism Elucidation through Theoretical Modeling

Theoretical modeling is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions involving this compound. mdpi.com By mapping the potential energy surface of a reacting system, chemists can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. diva-portal.orglibretexts.org

For this compound, theoretical modeling has been applied to study various reaction types:

Nucleophilic Substitution (S_N2): Modeling the reaction with a nucleophile (e.g., hydroxide, cyanide) involves locating the S_N2 transition state, where the nucleophile attacks the carbon atom and the iodide ion leaves simultaneously. Calculations of the activation energy barrier for this process help predict the reaction rate.

Radical Reactions: The C-I bond is relatively weak and can be cleaved homolytically by heat or light to form a cyclopentyl radical and an iodine radical. nih.govnih.gov Theoretical models can calculate the bond dissociation energy (BDE) for this process. They can also model the subsequent reactions of the highly reactive cyclopentyl radical, such as abstraction of a hydrogen atom from another molecule or addition to a double bond. diva-portal.org

The process involves optimizing the geometry of all stationary points on the reaction coordinate and calculating their energies. The results provide a quantitative profile of the reaction pathway.

Table 3: Calculated Energy Profile for a Hypothetical S_N2 Reaction (Illustrative) Reaction: C₅H₉I + CN⁻ → C₅H₉CN + I⁻

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants (C₅H₉I + CN⁻)Separated reactants0.0
Transition State ([NC···C₅H₉···I]⁻)Highest energy point on the reaction path+20.5
Products (C₅H₉CN + I⁻)Separated products-15.0

Such detailed mechanistic insights derived from theoretical modeling are critical for understanding reaction outcomes, predicting selectivity, and designing new synthetic routes. caltech.eduucf.edu

Supramolecular Chemistry and Interactions of Iodocyclopentane

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins, Resorcinarenes)

Host-guest chemistry involves the encapsulation of a "guest" molecule, such as iodocyclopentane, within a larger "host" molecule. This interaction is mediated by non-covalent forces and is highly dependent on the size, shape, and chemical complementarity between the host and guest. mdpi.com Macrocyclic receptors like cyclodextrins and resorcinarenes are well-known for their ability to form such inclusion complexes. oatext.comwikipedia.org

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior. oatext.commdpi.com This structure allows them to encapsulate nonpolar or sparingly soluble guest molecules in aqueous solutions. mdpi.comnih.gov The formation of an inclusion complex can alter the physicochemical properties of the guest, such as its solubility and stability. oatext.comnih.gov The primary driving forces for complexation are typically hydrophobic interactions and van der Waals forces. oatext.com

Resorcinarenes: Resorcinarenes are macrocyclic compounds formed from the condensation of resorcinol (B1680541) and an aldehyde. wikipedia.org They can adopt a bowl-shaped conformation, creating a cavity capable of hosting guest molecules. wikipedia.org In the solid state and in certain solvents, resorcinarenes are known to self-assemble into larger hexameric capsules held together by hydrogen bonds, creating an even larger internal volume for guest encapsulation. wikipedia.org The binding affinity of resorcinarenes for guests is influenced by factors such as the size and shape of the guest and the nature of the solvent. mdpi.comjyu.fi

Similar to cyclodextrins, direct experimental data on the host-guest chemistry of this compound with resorcinarenes is scarce in the surveyed literature. One study noted an unsuccessful attempt at an SN2 displacement reaction of this compound with a chloride anion, which is peripherally related to its interaction within a supramolecular context. researchgate.net The potential for this compound to act as a guest is plausible given the ability of resorcinarenes to bind other small organic molecules. The hydrophobic cyclopentyl moiety could interact favorably with the cavity of a resorcinarene (B1253557) host.

Non-Covalent Interactions and Self-Assembly

The behavior of this compound at the molecular level is governed by a variety of non-covalent interactions, which can lead to self-assembly into ordered structures. These interactions include van der Waals forces, dipole-dipole interactions, and, most notably, halogen bonding. scribd.comwikipedia.org

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. wikipedia.org This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential (the σ-hole) opposite the covalent bond. wikipedia.org In this compound, the iodine atom is capable of forming halogen bonds, which can play a significant role in its self-assembly and interaction with other molecules. The strength of halogen bonds follows the trend I > Br > Cl > F. wikipedia.org

Self-Assembly and Conformational Influence: The self-assembly of molecules is a process where individual molecules spontaneously form ordered aggregates. researchgate.net For this compound, this can be influenced by the interplay of various non-covalent forces. Resonance Raman spectroscopy studies of this compound have identified several Franck-Condon active modes for both its axial and equatorial conformers. researchgate.net These active modes, particularly the C-I stretch and C-C-C bending vibrations, are indicative of the initial structural dynamics upon photoexcitation and are inherently linked to the molecule's potential for non-covalent interactions that drive assembly. researchgate.net

The existence of distinct axial and equatorial conformers of this compound also plays a role in its assembly. researchgate.netresearchgate.net The relative stability and population of these conformers can be influenced by the surrounding environment, such as the solvent or the physical state (liquid vs. solid), which in turn affects the nature of the intermolecular interactions and the resulting supramolecular structures.

Solid-State Chemistry and Crystal Engineering

The study of this compound in the solid state provides insights into how molecules pack in a crystalline lattice, a field central to crystal engineering. Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. rsc.org

Phase-Dependent Conformational Selection: A key finding in the solid-state chemistry of this compound is the phenomenon of phase-dependent conformational selection. Raman spectroscopy studies have revealed that while both axial and equatorial conformers are present in the liquid state, the solid state shows a strong preference for a single conformer. researchgate.net Specifically, an annealed solid phase of this compound preferentially adopts the axial conformation, whereas an unannealed solid phase favors the equatorial conformation. researchgate.net

This selective crystallization of conformers highlights how different crystal packing environments can stabilize one conformer over another. This has significant implications for crystal engineering, as it suggests that by controlling the crystallization conditions, one can potentially control the conformation of the molecules within the crystal lattice. This, in turn, would affect the physical properties of the solid and its reactivity.

Table 6.1: Conformational Preference of this compound in Different Phases

Phase Dominant Conformer Spectroscopic Evidence
Liquid Axial and Equatorial Raman Spectroscopy researchgate.net
Annealed Solid Axial Raman Spectroscopy researchgate.net

Implications for Solid-State Photochemistry: The ability to select for a specific conformer in the solid state opens up possibilities for controlling the outcome of photochemical reactions. researchgate.netresearchgate.net The conformation of a molecule can significantly influence its reactivity, and by preparing a crystal containing predominantly one conformer, it may be possible to achieve selective photochemical transformations that would not be possible in the liquid phase where multiple conformers coexist. researchgate.netcsic.es For instance, the short-time photodissociation dynamics of the axial and equatorial conformers of this compound, initiated by excitation in the A-band, are different, which could lead to different photochemical products or pathways depending on the initial conformation in the solid state. researchgate.net

While a detailed crystal structure analysis of this compound was not found in the reviewed literature, the conformational studies provide a foundation for future work in its crystal engineering. rigaku.com The understanding of how intermolecular forces dictate the packing of its different conformers is crucial for designing new materials based on this compound.

Environmental and Green Chemistry Considerations

Atmospheric Reactivity and Degradation Pathways of Iodocyclopentane

The release of this compound into the atmosphere subjects it to various chemical and physical processes that determine its environmental persistence and impact.

Once in the atmosphere, this compound is susceptible to photolysis, a process initiated by the absorption of solar radiation. The carbon-iodine bond is relatively weak and can be cleaved by ultraviolet light, leading to the formation of a cyclopentyl radical and an iodine atom. This initial photolytic step is a key driver of the subsequent atmospheric chemistry of this compound.

The iodine atoms released can participate in a series of complex reactions. In the troposphere, they can react with ozone (O₃) to form iodine monoxide (IO), a highly reactive radical. witpress.com The IO radical plays a significant role in atmospheric chemistry, including the catalytic destruction of ozone and the oxidation of other atmospheric species. copernicus.orgcsic.es The cyclopentyl radical can react with molecular oxygen to form a cyclopentylperoxy radical, which can then undergo further transformations, contributing to the formation of secondary organic aerosols.

The environmental fate of this compound is significantly influenced by the levels of other atmospheric pollutants, such as nitrogen oxides (NOx) and volatile organic compounds (VOCs). witpress.com In polluted environments with high concentrations of NOx, the iodine atoms and IO radicals can react to form species like iodine nitrate (B79036) (IONO₂) and iodine oxides (IxOy). witpress.com These reactions can act as temporary sinks for reactive iodine, but these species can also undergo photolysis or other reactions to regenerate more reactive iodine species.

Photolysis and Radical-Mediated Transformations in the Atmosphere

Sustainable Synthesis Approaches for this compound

The principles of green chemistry aim to develop chemical processes that are more environmentally benign. nih.govimist.marroij.com This includes the use of renewable resources, the reduction of waste, and the avoidance of hazardous reagents and solvents. acs.org While specific "green" syntheses for this compound are not extensively detailed in the provided search results, general principles of green chemistry can be applied to its production.

Traditional methods for synthesizing alkyl iodides often involve the use of harsh reagents. Sustainable alternatives could involve exploring biocatalytic approaches, where enzymes are used to carry out the desired transformation under mild conditions. acs.org Another green approach is the use of microwave-assisted synthesis, which can often lead to shorter reaction times, higher yields, and reduced energy consumption. nih.gov The development of solvent-free reaction conditions or the use of greener solvents are also key areas of green chemistry research. core.ac.ukjk-sci.comrsc.org

For instance, one could envision a greener synthesis of this compound starting from a renewable feedstock like cyclopentanol (B49286), which could potentially be derived from biomass. The conversion of the alcohol to the iodide would ideally be carried out using a non-toxic iodinating agent and a recyclable catalyst, minimizing waste and environmental impact. hymasynthesis.com

Green Solvents and Catalysis in this compound Chemistry

The choice of solvent is a critical factor in the environmental footprint of a chemical process. jk-sci.com Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). rsc.orgsigmaaldrich.com These solvents are often derived from renewable resources and have a lower environmental impact. sigmaaldrich.com

In the context of reactions involving this compound, such as nucleophilic substitutions or couplings, the replacement of traditional solvents like dichloromethane (B109758) or dimethylformamide with greener alternatives could significantly improve the sustainability of the process. thieme-connect.de

Catalysis is another cornerstone of green chemistry. catalysis.blogyoutube.comuniversite-paris-saclay.frpitt.edu Catalysts increase the rate of a reaction, often allowing it to proceed under milder conditions and with higher selectivity, thereby reducing energy consumption and the formation of byproducts. youtube.com For reactions involving this compound, the development of highly efficient and recyclable catalysts is a key research goal. This could include the use of heterogeneous catalysts, which are easily separated from the reaction mixture, or biocatalysts like enzymes, which operate under environmentally friendly conditions. catalysis.bloguniversite-paris-saclay.fr The use of phase-transfer catalysis can also be a green approach, facilitating reactions between reactants in different phases and reducing the need for organic solvents. core.ac.uk

Interactive Data Table: Properties of Solvents

Below is an interactive table summarizing the properties of some common and green solvents.

Interactive Data Table: Green Chemistry Principles in Synthesis

This table illustrates how different green chemistry principles can be applied to chemical synthesis.

Future Research Directions and Translational Potential

Development of Novel Synthetic Methodologies

The synthesis of iodocyclopentane and its derivatives is a key area for future research. While methods like the direct halogenation of cyclopentane (B165970) exist, they can be improved. smolecule.com The development of novel synthetic methodologies is crucial for enhancing efficiency, scalability, and environmental friendliness. researchgate.netnih.gov

Future efforts may focus on:

Greener Synthetic Routes: Exploring solvent-free reaction conditions, such as those using high-energy ball milling or photochemical activation without the need for catalysts or solvents, can lead to more sustainable processes. mdpi.com

Continuous Flow Technologies: Implementing continuous-flow systems for the synthesis of this compound derivatives could offer advantages in terms of scalability, safety, and process control. nih.gov

Single-Atom Skeletal Editing: Advanced synthetic techniques that allow for the precise insertion, deletion, or replacement of single atoms in the cyclopentane ring could lead to the creation of novel and structurally diverse this compound analogs. uchicago.edu

Exploration of New Catalytic Systems for this compound Reactions

Catalysis plays a pivotal role in the reactions involving this compound, such as nucleophilic substitutions and cross-coupling reactions. smolecule.com The development of new and improved catalytic systems is a significant area of ongoing research.

Key areas for exploration include:

Photocatalysis: The use of photocatalysts, which can generate radical intermediates under mild conditions, offers a powerful tool for novel transformations of this compound. cardiff.ac.uk Dual Ni-photoredox strategies have already shown promise in related systems. cardiff.ac.uk

Nanocatalysts: Incorporating catalyst ions into nanoscale materials can lead to enhanced reactivity, selectivity, and surface area, offering new possibilities for fine-tuning reactions involving this compound. primescholars.comnanomuscle.com

Iodide as a Promoter: The accelerating effect of iodide ions in palladium-catalyzed cross-coupling reactions has been observed and warrants further investigation to broaden the scope and efficiency of these transformations for this compound. acs.org

Nickel Catalysis: Nickel-based catalysts are being increasingly studied as alternatives to more expensive palladium catalysts for cross-coupling reactions and show potential for carbonylative synthesis involving alkyl halides like this compound. researchgate.net

Applications in Advanced Materials Science

The unique properties of organoiodine compounds suggest that this compound could be a valuable building block in the synthesis of advanced materials. scilit.com Future research in this area could unlock new functionalities and applications.

Potential research directions include:

Polymers and Composites: Investigating the incorporation of the iodocyclopentyl moiety into polymer backbones or as a functional group in composite materials could lead to materials with tailored thermal, optical, or electronic properties.

Organic Electronics: The development of novel organic semiconductors and conductive materials could benefit from the specific electronic characteristics imparted by the iodo- and cyclopentyl groups.

Smart Materials: The reactivity of the carbon-iodine bond could be exploited in the design of "smart" materials that respond to external stimuli, such as light or chemical triggers.

Further Investigation into Biological and Medicinal Chemistry Roles

This compound and its derivatives have shown potential in medicinal chemistry, acting as intermediates in the synthesis of biologically active molecules. smolecule.comsmolecule.com Further investigation is needed to fully understand their therapeutic potential. kogistate.gov.ng

Future research should focus on:

Synthesis of Novel Bioactive Compounds: Using this compound as a scaffold to create libraries of new compounds for screening against various biological targets. mdpi.com For instance, it has been used in the synthesis of a positive allosteric modulator of mGluR2. sigmaaldrich.com

Antimicrobial Activity: Exploring the potential of iodo-substituted heterocyclic compounds derived from reactions involving this compound as novel antimicrobial agents. mdpi.comechemcom.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound-containing molecules to understand how changes in the cyclopentyl ring or the position of the iodine atom affect biological activity.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Key applications include:

Reaction Outcome Prediction: AI models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new reactions involving this compound, reducing the need for extensive trial-and-error experimentation. rjptonline.orgmi-6.co.jp

Retrosynthesis Planning: AI-driven tools can assist chemists in designing efficient synthetic routes to complex target molecules that incorporate the this compound moiety. engineering.org.cn

Catalyst and Reagent Design: Machine learning algorithms can help in the design of novel catalysts and reagents with improved performance for specific transformations of this compound. chemeurope.com

Q & A

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

  • Methodology : Publish detailed experimental protocols, including catalyst purity, reaction stoichiometry, and purification steps. Use standardized reporting templates (e.g., Beilstein Journal guidelines ). Share raw spectral data and computational input files in open-access repositories.

Q. What ethical guidelines apply when extrapolating this compound’s photodissociation data to toxicological studies?

  • Methodology : Adhere to institutional safety protocols for handling volatile iodinated compounds. When referencing biological data, ensure compliance with ethical review boards and cite peer-reviewed toxicokinetic studies to avoid unsubstantiated claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.